4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
CAS No.: 1798679-55-6
Cat. No.: VC7288331
Molecular Formula: C18H18FNO4
Molecular Weight: 331.343
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1798679-55-6 |
|---|---|
| Molecular Formula | C18H18FNO4 |
| Molecular Weight | 331.343 |
| IUPAC Name | 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one |
| Standard InChI | InChI=1S/C18H18FNO4/c1-12-9-16(11-17(21)23-12)24-15-5-7-20(8-6-15)18(22)13-3-2-4-14(19)10-13/h2-4,9-11,15H,5-8H2,1H3 |
| Standard InChI Key | WSFXFEGSYRCCTJ-UHFFFAOYSA-N |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s IUPAC name, 4-[1-(3-fluorobenzoyl)piperidin-4-yl]oxy-6-methylpyran-2-one, reflects its intricate architecture . Key structural components include:
-
Piperidine ring: A six-membered nitrogen-containing heterocycle substituted at the 1-position with a 3-fluorobenzoyl group.
-
Pyran-2-one core: A six-membered oxygen-containing ring with a ketone group at the 2-position and a methyl substituent at the 6-position.
-
3-Fluorobenzoyl moiety: A benzoyl group with a fluorine atom at the meta position, enhancing electronic and steric properties.
The stereochemistry and spatial arrangement of these groups influence its reactivity and interactions with biological targets.
Physicochemical Properties
Table 1 summarizes key physicochemical parameters derived from experimental and computational data :
| Property | Value |
|---|---|
| Molecular Formula | C₁₈H₁₈FNO₄ |
| Molecular Weight | 331.34 g/mol |
| SMILES | CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
| Topological Polar Surface Area | 58.8 Ų |
| LogP (Octanol-Water) | 2.3 (estimated) |
The compound’s moderate lipophilicity (LogP ≈ 2.3) suggests potential membrane permeability, a critical factor in drug design.
Synthesis and Optimization
Synthetic Pathways
The synthesis of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves multi-step organic reactions. A representative pathway includes :
-
Formation of the pyranone core: 3-Acetyl-4-hydroxy-6-methyl-2H-pyran-2-one serves as a starting material, synthesized via cyclization of diketene derivatives.
-
Introduction of the piperidine-fluorobenzoyl moiety: The hydroxyl group at the 4-position of the pyranone undergoes nucleophilic substitution with a pre-functionalized piperidine intermediate bearing the 3-fluorobenzoyl group.
-
Purification: Column chromatography isolates the target compound, often yielding crystalline solids .
Challenges in synthesis include optimizing reaction conditions (e.g., solvent choice, temperature) to enhance yields and minimize side products. For instance, refluxing in chloroform with piperidine as a catalyst has been employed in analogous syntheses .
Applications in Medicinal Chemistry
Structure-Activity Relationship (SAR)
Comparative studies highlight critical pharmacophoric elements:
-
Fluorine substitution: The meta-fluorine on the benzoyl group improves metabolic stability and target engagement compared to non-halogenated analogs .
-
Piperidine flexibility: The piperidine ring’s conformation influences spatial orientation, affecting interactions with chiral binding sites .
Comparative Analysis with Structural Analogs
Table 2 contrasts key features of 4-((1-(3-fluorobenzoyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one with related compounds :
| Compound | Substituents | Molecular Weight | Key Applications |
|---|---|---|---|
| 4-((1-(7-Methoxybenzofuran-2-carbonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one | 7-Methoxybenzofuran carbonyl | 383.4 g/mol | Antimicrobial research |
| 3-[[4-(4-Fluorobenzoyl)piperidin-1-yl]methyl]-3,4-dihydro-2H-naphthalen-1-one | 4-Fluorobenzoyl, naphthalenone | 365.4 g/mol | CNS disorder models |
| 1-((3S,4S)-4-(((S)-3-(4-Fluorobenzyl)piperidin-1-yl)methyl)piperidin-3-yl)-3-(5-acetyl-4-methylthiazol-2-yl)urea | Urea-thiazole hybrid | 487.6 g/mol | Kinase inhibition studies |
The 3-fluorobenzoyl variant distinguishes itself through balanced lipophilicity and electronic effects, favoring both solubility and target binding .
Future Directions
Research Opportunities
-
Biological profiling: Prioritize in vitro assays to evaluate affinity for cannabinoid receptors, kinase targets, or antimicrobial activity.
-
Synthetic methodology: Explore catalytic asymmetric synthesis to access enantiomerically pure forms, potentially enhancing potency .
-
Computational modeling: Molecular dynamics simulations could predict binding modes and guide structural modifications .
Challenges
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume